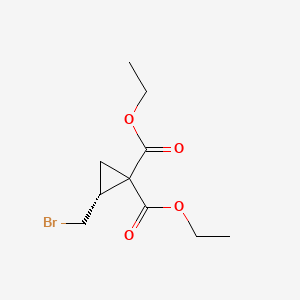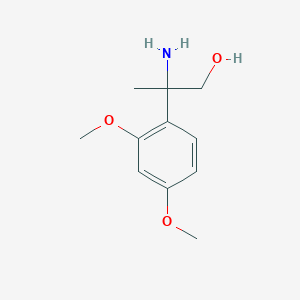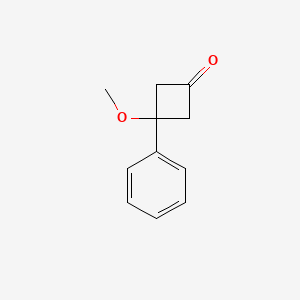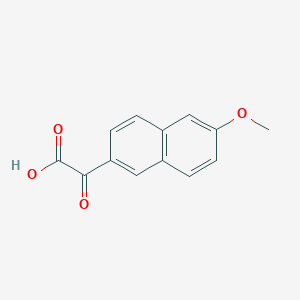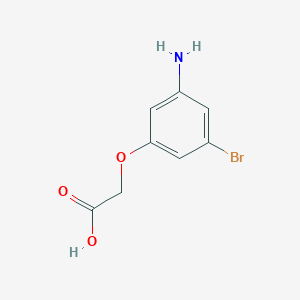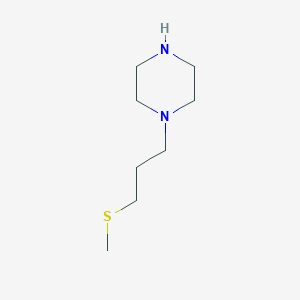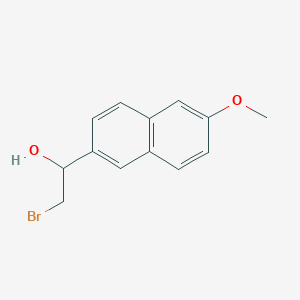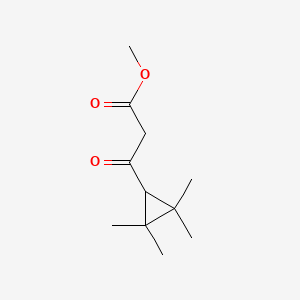![molecular formula C10H8F4O B13607589 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a propanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenepropanol with appropriate reagents. For instance, a solution of 3-(trifluoromethyl)benzenepropanol in dichloromethane can be treated with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) under controlled conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally involve similar reagents and conditions as those used in laboratory synthesis.
化学反応の分析
Types of Reactions
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: An isocyanate derivative with similar fluorine and trifluoromethyl groups.
3-(3-(Trifluoromethyl)phenyl)propanal: A related compound with a similar structure but lacking the fluorine atom.
5-Trifluoromethyl-2-formylphenylboronic acid: A boronic acid derivative with similar trifluoromethyl and formyl groups.
Uniqueness
3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal is unique due to the combination of a fluorine atom and a trifluoromethyl group on the benzene ring, along with a propanal group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C10H8F4O |
|---|---|
分子量 |
220.16 g/mol |
IUPAC名 |
3-[5-fluoro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8F4O/c11-8-3-4-9(10(12,13)14)7(6-8)2-1-5-15/h3-6H,1-2H2 |
InChIキー |
DLQHYDPIJHOMFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CCC=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


